

Use as an intermediate for agrochemicals

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Compound of Interest

Compound Name: (3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B1527020

Application Note & Protocol

Topic: 2-Chloro-5-chloromethylpyridine (CCMP) as a Pivotal Intermediate in the Synthesis of Neonicotinoid Insecticides

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The synthesis of modern, effective agrochemicals is a complex process that relies heavily on the quality and reactivity of key chemical intermediates. high efficacy and specific modes of action.[3][4] This document provides a detailed guide on the application of 2-Chloro-5-chloromethylpyridine (CAS neonicotinoid insecticides.[5][6] We will explore the chemical rationale behind its use and provide a robust, field-proven protocol for the synthesis of Ir

Introduction: The Central Role of Pyridine Intermediates in Agrochemicals

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[7][8][9] In the re: valued for their high efficacy, broad insecticidal spectra, and unique mode of action targeting the nicotinic acetylcholine receptors (nAChRs) of insects

Among the most crucial intermediates for this class of compounds is 2-chloro-5-chloromethylpyridine (CCMP).[11][12] CCMP is a shared precursor for focal point of research and large-scale production in the fine chemicals industry.[5][12][13] The strategic placement of its chlorine atoms and the react partners to construct the final active molecule.

Profile of the Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)

A thorough understanding of the intermediate's properties is paramount for its successful application in synthesis.

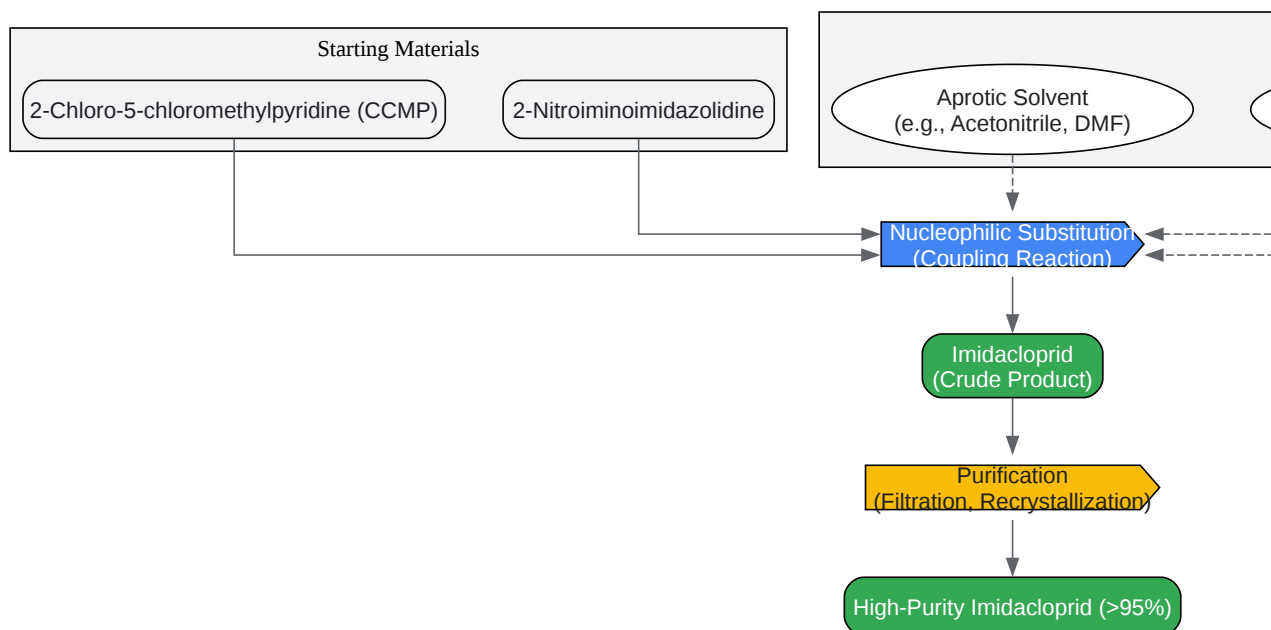
Chemical Profile of CCMP[6][14]

Property	Value
CAS Number	70258-18-3
Molecular Formula	C ₆ H ₅ Cl ₂ N
Molecular Weight	162.02 g/mol
Appearance	Light yellow to colorless crystalline s
Melting Point	37°C to 42°C
Key Reactive Sites	Electrophilic carbon of the chlorome

The synthesis of CCMP itself is a well-established area of industrial chemistry, with primary routes often starting from 3-methylpyridine (3-picoline).[5] involving oxidation and chlorination, are designed to produce high-purity CCMP, which is essential for achieving high yields and purity in the final agrc

Application in Agrochemical Synthesis: The Path to Imidacloprid

The primary application of CCMP is the synthesis of neonicotinoid insecticides.[6] The following workflow outlines the synthesis of Imidacloprid, a sys transformation is a nucleophilic substitution reaction where CCMP is coupled with 2-nitroiminoimidazolidine.[17][18][19]



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Caption: General workflow for the synthesis of Imidacloprid from

Detailed Synthesis Protocol: Imidacloprid from CCMP

This protocol describes a robust and scalable method for the synthesis of Imidacloprid. It is synthesized from multiple established procedures to ensure

Materials and Equipment

- Reagents: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Nitroiminoimidazolidine, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous).
- Equipment: Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, filtration apparatus (Büchner funnel).

Step-by-Step Methodology

- Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, condenser, and a dropping funnel. Ensure the system is under an inert atmosphere.
- Charge Reactants: To the flask, add 2-nitroiminoimidazolidine (1.0-1.2 molar equivalents) and anhydrous potassium carbonate (1.5-2.0 molar equivalents).
 - Expert Insight: An aprotic solvent like acetonitrile is chosen because it effectively dissolves the reactants without participating in the reaction (i.e., it does not have an acidic H group of 2-nitroiminoimidazolidine, forming a more potent nucleophile. Using a slight excess of the imidazolidine derivative can help drive the reaction to completion).
- Prepare CCMP Solution: In the dropping funnel, prepare a solution of CCMP (1.0 molar equivalent) dissolved in anhydrous acetonitrile.
- Initiate Reaction: Begin stirring the slurry in the flask and heat the mixture to reflux.
 - Expert Insight: Heating the reaction increases the rate of nucleophilic substitution. Reflux temperature provides a stable and consistent reaction temperature.
- Controlled Addition: Once the slurry is refluxing, begin the dropwise addition of the CCMP solution from the dropping funnel over a period of 1-2 hours.
 - Expert Insight: Gradual or slow addition of the electrophile (CCMP) is a critical control point.[17][21] It maintains a low concentration of CCMP in the reaction mixture, thereby improving the yield and purity of the desired product.

- **Reaction Monitoring:** After the addition is complete, maintain the reflux for an additional 3-5 hours. The reaction progress can be monitored by Thin layer chromatography (TLC) until the starting material (CCMP) is consumed.
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Filter the solid inorganic salts (potassium carbonate and potassium chloride byproduct) and wash the filter cake with a small amount of acetonitrile.
 - Combine the filtrate and washings.
 - Concentrate the filtrate under reduced pressure to yield the crude Imidacloprid, typically as a brown solid.[20]
- **Purification:** Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain high-purity Imidacloprid.
 - **Expert Insight (Self-Validation):** The success of the synthesis is validated by the final product's characteristics. The purified product should have a melting point of approximately 100-105°C. Mass and spectroscopic methods (¹H NMR, ¹³C NMR) should be performed to confirm the structure against a reference standard.

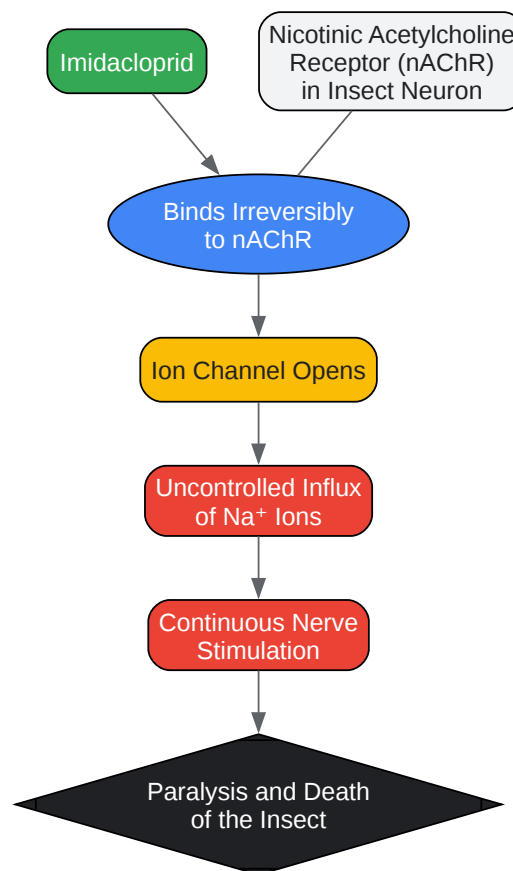
Typical Reaction Parameters

The following table summarizes typical conditions derived from various patented and published procedures.

Parameter	Condition	Rationale
Molar Ratio (CCMP:NII)	1:1 to 1:1.2	Slight excess of nucleophile ensure CCMP.
Base	Alkali Carbonate (K ₂ CO ₃) or Hydroxide (NaOH)	Deprotonates the nucleophile, activates it.
Solvent	Aprotic (Acetonitrile, DMF)	Solubilizes reactants without interfering.
Temperature	45-60°C or Reflux	Provides sufficient energy to overcome activation energy.
Reaction Time	4-6 hours (post-addition)	Allows the reaction to proceed to completion.
Typical Yield	80-95%	Reflects an efficient and optimized process.

Biological Mechanism of the Final Product

Understanding the target of the synthesized molecule is crucial for agrochemical development. Imidacloprid functions by interfering with the central nervous system of insects, specifically by binding to and activating nicotinic acetylcholine receptors (nAChRs).



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Caption: Mode of action of Imidacloprid on the insect nervous

Imidacloprid acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[7][22] Its binding locks the receptor's ion channel in an open state, resulting in continuous nerve stimulation, resulting in paralysis and eventual death of the target insect. The selectivity of neonicotinoids arises because they bind much more

Conclusion

2-Chloro-5-chloromethylpyridine (CCMP) is an indispensable intermediate in modern agrochemical synthesis, providing a versatile and efficient entry into the synthesis of Imidacloprid demonstrates a robust, high-yield process that leverages the specific reactivity of CCMP. By understanding the causal relationships—researchers and development professionals can reliably produce high-purity active ingredients essential for effective crop protection solutions.

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